3-Bromo-6-chloro-2-fluorobenzonitrile 3-Bromo-6-chloro-2-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 943830-79-3
VCID: VC6021701
InChI: InChI=1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
SMILES: C1=CC(=C(C(=C1Cl)C#N)F)Br
Molecular Formula: C7H2BrClFN
Molecular Weight: 234.45

3-Bromo-6-chloro-2-fluorobenzonitrile

CAS No.: 943830-79-3

Cat. No.: VC6021701

Molecular Formula: C7H2BrClFN

Molecular Weight: 234.45

* For research use only. Not for human or veterinary use.

3-Bromo-6-chloro-2-fluorobenzonitrile - 943830-79-3

Specification

CAS No. 943830-79-3
Molecular Formula C7H2BrClFN
Molecular Weight 234.45
IUPAC Name 3-bromo-6-chloro-2-fluorobenzonitrile
Standard InChI InChI=1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
Standard InChI Key TWYUOUVQRHKSFE-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1Cl)C#N)F)Br

Introduction

Structural and Molecular Identification

Chemical Identity

3-Bromo-6-chloro-2-fluorobenzonitrile is systematically named according to IUPAC nomenclature as 3-bromo-6-chloro-2-fluorobenzonitrile. Its structure consists of a benzene ring with substituents at the 2-, 3-, and 6-positions: a fluorine atom, a bromine atom, a chlorine atom, and a nitrile group (-CN) . The compound’s SMILES notation is FC1=C(C(=C(C=C1)Cl)Br)C#N, reflecting the relative positions of the substituents .

Table 1: Key Identifiers of 3-Bromo-6-chloro-2-fluorobenzonitrile

PropertyValueSource
CAS Number943830-79-3
Molecular FormulaC₇H₂BrClFN
Molecular Weight234.45 g/mol
IUPAC Name3-bromo-6-chloro-2-fluorobenzonitrile
MDL NumberMFCD11846056

Spectroscopic and Computational Data

While detailed spectral data (e.g., NMR, IR) for this compound is not explicitly provided in the cited sources, its structural features suggest characteristic absorption bands. For instance:

  • The nitrile group (-CN) typically exhibits a strong IR stretch near 2240 cm⁻¹.

  • Aromatic C-Br and C-Cl bonds show vibrations in the 500–700 cm⁻¹ range .
    Computational properties from PubChem include a LogP of 3.34, indicating moderate lipophilicity, and a polar surface area of 24 Ų, which influences solubility and membrane permeability .

Physicochemical Properties

Thermodynamic and Electronic Properties

Key computed properties include:

  • Heavy Atom Count: 11

  • Rotatable Bond Count: 0 (indicating rigidity)

  • Hydrogen Bond Acceptors: 1 (the nitrile group)

  • Topological Polar Surface Area: 24 Ų .

The absence of rotatable bonds and low polar surface area suggest limited conformational flexibility and moderate solubility in organic solvents like dichloromethane or tetrahydrofuran.

PropertyValueSource
LogP3.34
Heavy Atoms11
Rotatable Bonds0
Polar Surface Area24 Ų

Synthesis and Industrial Applications

Applications in Research and Industry

The compound’s primary applications include:

  • Pharmaceutical Intermediates: Serving as a building block for active pharmaceutical ingredients (APIs) targeting neurological and oncological diseases.

  • Optoelectronic Materials: Used in the synthesis of organic light-emitting diodes (OLEDs) due to its electron-withdrawing groups, which enhance charge transport .

Hazard ClassGHS CodePrecautionary MeasuresSource
Skin IrritationH315Wear protective gloves
Serious Eye IrritationH319Use eye protection
Respiratory IrritationH335Avoid inhalation of dust
SupplierPurityPack SizePrice (USD)Lead Time
Key Organics Limited95%1 mg5110 days
Key Organics Limited95%5 mg6310 days
Key Organics Limited95%10 mg8610 days

Regulatory Compliance

The compound is listed under the European Community (EC) number 824-719-1 and complies with REACH regulations for laboratory and industrial use .

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